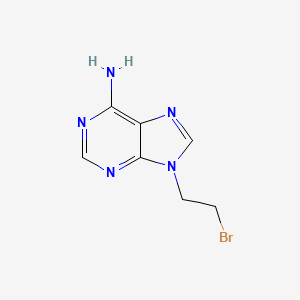

9-(2-Bromoethyl)-9h-purin-6-amine

Descripción

Overview of Purine (B94841) Chemistry and its Significance in Biological Systems

Purines are heterocyclic aromatic organic compounds, characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system. numberanalytics.com The two most well-known purines, adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids, the building blocks of DNA and RNA. numberanalytics.comnumberanalytics.com Beyond their role in storing and transmitting genetic information, purines are integral to a multitude of vital biological processes. numberanalytics.comnumberanalytics.comwikipedia.org

They are key components of energy currency molecules like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), which power cellular activities. numberanalytics.comnumberanalytics.com Purine derivatives also function as signaling molecules, participating in pathways such as those involving cyclic adenosine monophosphate (cAMP) and acting as neurotransmitters that interact with purinergic receptors. numberanalytics.comwikipedia.org The intricate metabolism of purines, involving both synthesis and degradation pathways, is tightly regulated to maintain cellular homeostasis. numberanalytics.com

Importance of Purine Derivatives in Medicinal Chemistry and Drug Discovery

The diverse biological roles of purines have made their derivatives a rich source of therapeutic agents. nih.govmdpi.com The structural similarity of many purine analogs to endogenous molecules allows them to interact with a wide range of biological targets, including enzymes and receptors. nih.gov This has led to the development of purine-based drugs with a variety of pharmacological activities.

Historically, purine derivatives have been successfully developed as anticancer, antiviral (including anti-HIV and anti-herpes), and immunosuppressive agents. nih.govpharmaguideline.com More recent research has expanded their potential applications to include treatments for autoimmune diseases, inflammation, gout, microbial infections, and even neurological disorders. nih.govmdpi.com The "privileged scaffold" of the purine ring system continues to be a major focus in the design and synthesis of new kinase inhibitors, which are crucial in cancer therapy. mdpi.comacs.org

Rationale for Research on 9-(2-Bromoethyl)-9H-purin-6-amine and Related N9-Alkylated Purines

The alkylation of the purine ring, particularly at the N9 position, is a key strategy in medicinal chemistry to create novel derivatives with altered biological activities. nih.govmdpi.com The introduction of an alkyl group at this position can influence the molecule's solubility, lipophilicity, and its ability to interact with target proteins. The bromoethyl group in this compound is of particular interest as the bromine atom can act as a leaving group, facilitating further chemical modifications and the synthesis of a library of related compounds.

Research into N9-alkylated purines is driven by the need to develop more selective and potent therapeutic agents. nih.govresearchgate.net The regioselectivity of alkylation (N9 versus N7) is a significant challenge in the synthesis of these compounds, and various methods have been developed to control this outcome. mdpi.comresearchgate.netacs.org The study of compounds like this compound contributes to a deeper understanding of structure-activity relationships and can lead to the discovery of new drug candidates. nih.gov

Scope and Objectives of the Academic Research

Academic research on this compound and its analogs is multifaceted. Key objectives often include:

Synthesis and Characterization: Developing efficient and regioselective synthetic routes to produce the target compound and its derivatives. nih.govresearchgate.net This involves detailed characterization using techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactivity Studies: Investigating the reactivity of the bromoethyl group to create a diverse range of new molecules through nucleophilic substitution reactions.

Biological Screening: Evaluating the synthesized compounds for their potential biological activity against various targets, such as protein kinases, viral enzymes, or receptors. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound and assessing how these changes affect its biological activity to guide the design of more potent and selective molecules. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

9-(2-bromoethyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQMXSNGFXQZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218391 | |

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68217-74-3 | |

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Bromoethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 2 Bromoethyl 9h Purin 6 Amine and Its Analogs

N-Alkylation Strategies for Purine (B94841) Derivatives

N-alkylation is a fundamental process for modifying the purine scaffold. The nitrogen atoms of the purine ring system are nucleophilic and can react with alkylating agents to form a variety of substituted derivatives. The regioselectivity of this reaction is a critical aspect, as alkylation can occur at different nitrogen atoms, primarily N7 and N9, leading to different isomers.

The direct alkylation of 6-aminopurine (adenine) with 1,2-dibromoethane (B42909) is a common method for the synthesis of 9-(2-bromoethyl)-9H-purin-6-amine.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a base is often required to deprotonate the purine nitrogen, thereby increasing its nucleophilicity. Common bases used include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.net

The reaction temperature and time are crucial parameters that need to be optimized to achieve a good yield and minimize the formation of byproducts. For instance, studies on the benzylation of adenine (B156593) in DMSO with sodium hydride have been monitored using real-time ¹H NMR spectroscopy to understand the reaction kinetics. researchgate.net

Table 1: Reaction Conditions for N-Alkylation of Adenine

| Parameter | Condition | Rationale |

| Solvent | DMF, DMSO | Polar aprotic, solubilizes reactants |

| Base | K₂CO₃, NaH | Deprotonates purine nitrogen |

| Alkylating Agent | 1,2-Dibromoethane | Provides the bromoethyl group |

| Temperature | Varies | Controls reaction rate and selectivity |

| Monitoring | ¹H NMR | Allows for real-time analysis of reaction progress |

This table summarizes common conditions for the N-alkylation of adenine.

A significant challenge in the N-alkylation of purines is controlling the regioselectivity. Alkylation can occur at either the N7 or N9 position of the purine ring, leading to a mixture of isomers. The ratio of N9 to N7 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base, and the presence of protecting groups.

Kinetic studies on the benzylation of adenine have shown that the formation of the N9-adduct is generally favored over the N3-adduct. researchgate.net The regioselectivity is thought to be governed by a combination of steric and electronic factors, as well as thermodynamic stability of the products. The less sterically hindered N9 position is often the preferred site of attack for many alkylating agents.

Maximizing the yield and purity of the desired this compound product requires careful optimization of the reaction conditions. One of the main challenges is the low solubility of adenine in many organic solvents, which can lead to low yields. ub.edu The use of more polar solvents like DMF or DMSO can improve solubility, but isolation of the product can then be difficult. ub.edu

Another strategy to improve yield and regioselectivity is the use of phase-transfer catalysts. These catalysts can facilitate the transfer of the purine anion from a solid or aqueous phase to the organic phase where the alkylating agent is present.

An alternative and often more regioselective route to N9-alkylated purines involves the alkylation of halogenated purine precursors. The halogen atom can later be displaced to introduce other functional groups.

A key analog, 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine, is synthesized from 2-amino-6-chloropurine (B14584). guidechem.comnih.govepa.govbldpharm.com This precursor offers the advantage of having a chloro group at the 6-position, which can be a useful handle for further synthetic transformations.

The alkylation of 2-amino-6-chloropurine with an appropriate bromoethylating agent under basic conditions regioselectively yields the N9-alkylated product. ub.edu Microwave-assisted synthesis has been shown to be an effective method for this transformation, often leading to higher yields and shorter reaction times compared to conventional heating. ub.edu For example, the alkylation of 2-amino-6-chloropurine with cyclopentyl bromide under microwave irradiation gave the N9-alkylated derivative regioselectively. ub.edu

The synthesis of the starting material, 2-amino-6-chloropurine, can be achieved by reacting guanine (B1146940) with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst. google.comgoogleapis.comgoogle.comgoogle.com

Alkylation of Halogenated Purine Precursors

Synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine from 2-Amino-6-chloropurine

Role of Base (e.g., K2CO3, NaH) and Solvent (e.g., DMF)

The N9-alkylation of adenine with reagents like 1,2-dibromoethane is a common strategy to produce this compound. The selection of a suitable base and solvent system is critical for achieving regioselectivity and high yields.

Base: The function of the base is to deprotonate the N9-proton of the purine ring, forming an adeninate anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide.

Potassium Carbonate (K2CO3): A frequently used mild base for the N-alkylation of purines. researchgate.netulisboa.ptresearcher.life It is effective in promoting the reaction, often leading to good yields of the desired N9-alkylated product. researchgate.net Its use in combination with a polar aprotic solvent like DMF is a well-established method. researchgate.netulisboa.ptresearcher.life

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates adenine. researchgate.net While effective, its use with solvents like N,N-dimethylformamide (DMF) poses significant safety risks, especially on a larger scale. researchgate.netphasetransfercatalysis.comacs.org The combination can lead to exothermic decomposition and runaway reactions, which have been documented since the 1960s. researchgate.netacs.org Despite the hazards, it is sometimes employed in small-scale laboratory syntheses to achieve high yields where milder bases may be less effective. phasetransfercatalysis.com

Solvent: The solvent must be able to dissolve the purine starting material and the base, while also facilitating the nucleophilic substitution reaction.

N,N-Dimethylformamide (DMF): A polar aprotic solvent that is widely used for this type of alkylation. researchgate.netresearcher.lifephasetransfercatalysis.com Its high dielectric constant helps to solvate the ions involved in the reaction. However, its incompatibility with sodium hydride at elevated temperatures is a major drawback. acs.org Furthermore, its high boiling point and miscibility with water can complicate product workup and lead to significant aqueous waste, particularly in large-scale operations. phasetransfercatalysis.com

Table 1: Common Base and Solvent Systems for N-Alkylation of Adenine

| Base | Solvent | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| K2CO3 | DMF | N9-alkylation of adenine | Milder conditions, good yields researchgate.netulisboa.pt | May require longer reaction times or higher temperatures compared to NaH |

| NaH | DMF | N9-alkylation of adenine | High reactivity, can drive reactions to completion researchgate.net | Significant explosion hazard, difficult for scale-up, workup complications phasetransfercatalysis.comacs.org |

Temperature and Reaction Time Effects

Temperature and reaction duration are crucial parameters that must be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: The optimal temperature depends on the reactivity of the substrates and the base/solvent system used.

Reactions with K2CO3 in DMF can be performed at room temperature, but may require extended periods. researchgate.net

Increasing the temperature can significantly accelerate the reaction. For instance, studies on the functionalization of related polymers showed that increasing the temperature from 50°C or 80°C to 100°C resulted in a higher degree of modification. ulisboa.pt

When using the hazardous NaH/DMF combination, reactions are often initiated at a low temperature (e.g., 0°C) for the addition of reagents, followed by stirring at a slightly higher temperature (e.g., 20-30°C) for a shorter duration to control the reaction. phasetransfercatalysis.com

Reaction Time: The duration of the reaction can range from a few hours to several days.

A reaction using NaH/DMF was completed in 2 hours. phasetransfercatalysis.com

In contrast, a reaction using K2CO3 at room temperature required 4 days to proceed. researchgate.net

A 24-hour reaction time at 100°C was used for a K2CO3/DMSO system. ulisboa.pt

Table 2: Examples of Reaction Conditions

| Base/Solvent | Temperature | Reaction Time | Scale | Reference |

|---|---|---|---|---|

| NaH/DMF | 0°C to 20-30°C | 2 hours | 14 kg | phasetransfercatalysis.com |

| K2CO3/DMF | Room Temperature | 4 days | Not specified | researchgate.net |

| K2CO3/DMSO | 100°C | 24 hours | Not specified | ulisboa.pt |

Scalability of Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, primarily concerning safety, cost, and environmental impact.

The use of the NaH/DMF system, while sometimes effective in small-scale syntheses, is particularly problematic for scale-up. phasetransfercatalysis.comacs.org A documented 14 kg scale O-methylation using NaH/DMF highlighted the inherent risks and inefficiencies. phasetransfercatalysis.com The procedure required large volumes of solvent and water for workup, generating substantial waste streams containing DMF, which is difficult to recover. phasetransfercatalysis.com The significant safety hazards associated with the thermal instability of NaH in DMF make it an undesirable choice for industrial processes. acs.orgacs.org

Alternative, safer, and more environmentally friendly methods are therefore crucial for the scalable synthesis of this compound and its analogs. Strategies focusing on less hazardous bases and solvents, such as phase-transfer catalysis (PTC) with sodium hydroxide (B78521) in a solvent like toluene, have been suggested as superior alternatives for similar alkylations, offering improved safety, lower cost, and easier workup. phasetransfercatalysis.com The development of scalable approaches for related amine compounds is an active area of research, aiming to reduce the excess of reagents and improve the environmental friendliness of the process. nuph.edu.ua

Subsequent Conversion of Halogenated Intermediates

This compound and its halogenated analogs are valuable synthetic intermediates. The halogen atoms on the purine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

For example, the bromine atom at the 2-position or a chlorine atom at the 6-position of the purine ring can be readily displaced. This reactivity is fundamental in creating libraries of purine derivatives for drug discovery. For instance, 2-amino-6-chloro-purine derivatives serve as precursors for antiviral and anticancer agents, where the 6-chloro group is substituted by other nucleophiles. nih.gov In one reported synthesis, a 2-amino-6-chloro-purine derivative was converted to the corresponding 2-amino-6-fluoro analog by treatment with potassium fluoride (B91410) (KF) in DMF. nih.gov This fluoro derivative was then further modified by esterification to create potential prodrugs. nih.gov These conversions demonstrate the utility of halogenated purines as versatile building blocks for more complex molecules. datapdf.comacs.org

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches include the use of alternative energy sources and environmentally friendly solvents.

Application of Ultrasonic Waves and Microwaves in Synthesis

Ultrasound (US) and microwave (MW) irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. fccollege.ac.inresearchgate.net The energy is transferred directly to the reacting molecules, leading to rapid and uniform heating. researchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including coumarin-linked pyrroles and imidazole-coumarin structures. fccollege.ac.in In several instances, microwave irradiation not only shortened the reaction time from over 10 hours to under 15 minutes but also improved the yield. fccollege.ac.in

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can also enhance reaction rates. Sonochemistry promotes the synthesis of benzimidazoles and other heterocycles, often at room temperature, resulting in high yields, short reaction times, and easy workup procedures. nih.gov

The combination of these technologies is also being explored to further enhance synthetic efficiency. nih.gov These methods represent a greener alternative by reducing energy consumption and often allowing for the use of less solvent.

Environmentally Friendly Solvent Systems

The use of hazardous and volatile organic solvents like DMF is a major environmental concern in chemical synthesis. researchgate.net Research into green solvents aims to replace these with safer and more sustainable alternatives. researchgate.netmdpi.com

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. mdpi.com Its unique physicochemical properties can be harnessed to perform various organic reactions. researchgate.net

Ionic Liquids (ILs): These are organic salts that are liquid at or near room temperature. They have negligible vapor pressure, making them non-volatile. ILs can act as both solvent and catalyst and are often recyclable, making them an attractive alternative to conventional solvents. mdpi.com

Deep Eutectic Solvents (DESs): Considered analogs of ionic liquids, DESs are mixtures of Lewis or Brønsted acids and bases. They are often biodegradable, have low toxicity, and are inexpensive to prepare, positioning them as a promising class of green solvents. mdpi.com

Other Green Solvents: Other solvents such as organic carbonates, supercritical carbon dioxide, and various bio-solvents are also being investigated for their potential in greening chemical processes. researchgate.net

The application of these greener solvent systems in the synthesis of purine derivatives and other heterocyclic compounds can significantly reduce the environmental footprint of the manufacturing process. rsc.orgrsc.org

Metal-Free Catalysis in Purine Alkylation

Recent advancements in synthetic organic chemistry have led to the development of metal-free catalytic systems for the N9-alkylation of purines. These methods offer a more sustainable and often milder alternative to traditional metal-catalyzed reactions.

One notable approach involves a light-promoted, metal-free radical relay pathway. rhhz.netresearchgate.net This method utilizes an electrophilic trifluoromethyl (CF3) radical to initiate a radical cascade, leading to the regioselective N9-alkylation of purines with ethers in good to high yields. rhhz.netresearchgate.net A key advantage of this transformation is that it can proceed without the need for photosensitizers or metal catalysts, and can even be driven by sunlight. rhhz.netresearchgate.net The proposed mechanism suggests the formation of an electron donor-acceptor (EDA) complex between the purine and a reagent like Umemoto's reagent, which can directly absorb light and initiate the reaction. rhhz.net This strategy has been successfully applied to various purines and alkyl ethers, demonstrating its broad substrate scope. rhhz.net

Another metal-free approach for the direct alkylation of purines involves the use of a hypervalent iodine reagent for the C-H amination of ethers at room temperature. rhhz.net While some methods have utilized high-power light and high temperatures, or peroxide-promoted coupling with copper catalysts, the development of simpler, metal-free alternatives under mild conditions represents a significant step forward. rhhz.net

Synthesis of Structurally Related N9-Alkylated Purine Derivatives

The synthesis of N9-alkylated purine derivatives is a cornerstone in the development of new therapeutic agents and research tools. These derivatives often exhibit a wide range of biological activities, including antiviral and anticancer properties.

The introduction of various alkyl chains at the N9 position of the purine ring is a common strategy to modulate the biological activity of the resulting compounds. Traditional methods for N9-alkylation have often been hampered by the formation of regioisomeric mixtures (N9 vs. N7). acs.orgnih.gov

To address this challenge, methods have been developed to achieve regiospecific N9-alkylation. One such method involves the use of 6-(heteroaryl)purines, where the heteroaryl group can shield the N7 position, thus directing alkylation exclusively to the N9 position. acs.orgnih.gov For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylated product. acs.orgnih.gov This regiospecificity is attributed to the coplanar conformation of the linked azole and purine rings, which positions a C-H bond of the azole over the N7 atom of the purine, effectively blocking its reaction. acs.orgnih.gov

Another efficient method for N9-alkylation utilizes tetrabutylammonium (B224687) fluoride (TBAF) as a promoter. nih.gov This method has been shown to be rapid, often completing within 10 minutes, and provides high yields and selectivity for the N9-alkylated product. nih.gov Its mild conditions make it suitable for use in combinatorial chemistry for the rapid synthesis of purine libraries. nih.gov

The synthesis of acyclic nucleosides with branched side chains at the N9 position has also been explored. A three-component reaction of a purine, an acetal, and an anhydride (B1165640), catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), provides a direct route to these complex molecules with good regioselectivity for the N9 isomer. nih.gov

Modifications at the C6 position of the purine ring are crucial for diversifying the chemical space of purine derivatives and influencing their biological properties.

One approach involves the palladium-catalyzed cross-coupling reaction of 6-chloropurine (B14466) derivatives with organozinc reagents. nih.gov For instance, a series of 6-alkyl-9-(β-d-ribofuranosyl)purines were synthesized by coupling 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)purine with various primary alkylzinc halides. nih.gov

More recently, photoredox/nickel dual catalysis has emerged as a powerful tool for the C6-alkylation of purine nucleosides. bohrium.comnih.gov This method allows for the coupling of unprotected 6-chloropurine nucleosides with a wide range of primary and secondary alkyl bromides. nih.gov The reaction proceeds under mild conditions and enables late-stage functionalization, which is highly desirable in medicinal chemistry. bohrium.comnih.gov

Furthermore, direct C-H activation at the C6 position has been achieved. For example, a protocol for the highly regioselective C6-H alkylation of purines with alcohols has been developed using blue LED irradiation in the presence of oxalates. bohrium.com Another strategy employs 4-alkyl-1,4-dihydropyridines for the site-specific C-H alkylation of purines and their nucleosides. bohrium.com

Purine nucleoside analogs and acyclic nucleosides are important classes of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. nih.gov

The synthesis of these analogs often involves the coupling of a modified purine base with a sugar or a sugar-like moiety. The discovery of acyclovir (B1169), a potent anti-herpetic drug, spurred significant interest in the synthesis of various acyclic nucleosides. nih.gov A common synthetic route to acyclic nucleosides involves the alkylation of a suitably substituted purine derivative with an appropriate alkylating agent, which can often be prepared from the opening of 1,3-dioxolanes. nih.gov

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of nucleoside analogs. mdpi.commdpi.com Purine nucleoside phosphorylases (PNPs) are key enzymes that catalyze the reversible phosphorolysis of nucleosides, making them valuable tools for the synthesis of new analogs. mdpi.comnih.govtandfonline.com

These enzymatic reactions can be performed in a "one-pot" transglycosylation process, where a sugar moiety is exchanged between two nucleobases. mdpi.com The use of thermostable PNPs from organisms like Aneurinibacillus migulanus has shown promise for industrial applications due to their good stability over a range of temperatures and pH. mdpi.com By coupling a PNP with a pyrimidine (B1678525) nucleoside phosphorylase (PyNP), a wide variety of purine nucleoside analogs can be synthesized with yields ranging from low to very high. mdpi.com

Chemo-enzymatic approaches have also been employed to generate highly fluorescent nucleoside analogs by using PNPs to ribosylate various purine derivatives. nih.gov These fluorescent analogs are valuable tools in biochemical and cell biology research. nih.gov

As mentioned previously, the combination of photoredox and nickel catalysis has proven to be a highly effective strategy for the functionalization of purine nucleosides. bohrium.comnih.gov This dual catalytic system enables the direct sp2–sp3 cross-coupling of 6-chloropurine nucleosides with alkyl bromides. bohrium.comnih.gov

The reaction conditions are mild and tolerate unprotected nucleosides, allowing for diversification at a late stage of the synthesis. bohrium.comnih.gov This is a significant advantage in drug discovery, as it facilitates the rapid exploration of structure-activity relationships (SAR). bohrium.com The reaction typically employs a photocatalyst, a nickel catalyst, a base, and a suitable solvent like DMF. bohrium.comnih.gov This methodology has been successfully applied to a range of alkyl bromides, demonstrating its broad utility. nih.gov

Chemical Reactivity and Derivatization of 9 2 Bromoethyl 9h Purin 6 Amine

Reactivity of the Bromoethyl Moiety

The 2-bromoethyl group is the more reactive functionality of the molecule under many conditions, primarily due to the presence of a good leaving group, the bromide ion. This allows for a variety of transformations at the terminus of the ethyl chain.

The carbon atom attached to the bromine in the bromoethyl group is electrophilic and susceptible to attack by nucleophiles. This facilitates classic SN2 reactions, where the bromide is displaced by a variety of nucleophilic species.

One of the most synthetically useful transformations is the reaction with sodium azide (B81097) to form 9-(2-azidoethyl)-9H-purin-6-amine. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide is a stable intermediate that serves as a precursor for other important reactions.

Similarly, the bromoethyl group can react with primary and secondary amines to yield N-alkylated products. libretexts.orgchemguide.co.uk The reaction of 9-(2-bromoethyl)-9H-purin-6-amine with an excess of an amine, such as ethylamine, would be expected to yield 9-(2-(ethylamino)ethyl)-9H-purin-6-amine. researchgate.net The use of excess amine is crucial to prevent further alkylation of the newly formed secondary amine, which can also act as a nucleophile, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.uk The reaction rate and product distribution can be influenced by the nature of the amine, the solvent, and the temperature.

Table 1: Examples of Nucleophilic Substitution Reactions on the Bromoethyl Moiety

| Nucleophile | Product | Reaction Type |

| Sodium Azide (NaN₃) | 9-(2-Azidoethyl)-9H-purin-6-amine | SN2 |

| Primary/Secondary Amines (RNH₂/R₂NH) | 9-(2-(Alkylamino)ethyl)-9H-purin-6-amine | SN2 |

Cycloaddition Reactions (e.g., Cu(I)-catalyzed Azide-Alkyne Cycloaddition)

The azide derivative, 9-(2-azidoethyl)-9H-purin-6-amine, is a key intermediate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective "click chemistry" reaction involves the [3+2] cycloaddition of the terminal azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

This reaction is widely used to link the purine (B94841) moiety to other molecules, such as fluorescent dyes, peptides, or carbohydrates, that have been functionalized with an alkyne group. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov

The reactivity of the bromoethyl group makes this compound a valuable precursor for the creation of bifunctional linkers used in bioconjugation. By reacting the bromoethyl moiety with a nucleophile that contains another reactive group, a linker can be installed. For example, reaction with a thiol-containing molecule can introduce a thiol group at the end of the ethyl chain, which can then be used for conjugation to proteins or other biomolecules.

Furthermore, the triazole ring formed from the CuAAC reaction is itself a stable and biocompatible linker. The ability to attach various functionalities to the alkyne partner allows for the synthesis of a diverse library of bioconjugates with tailored properties.

Reactions Involving the Purine Core

While the bromoethyl group is often the primary site of reaction, the purine core of this compound can also undergo a range of chemical transformations, allowing for further diversification of its structure.

Alkylation of the purine ring can occur at different nitrogen and carbon atoms, depending on the reaction conditions. While the N9 position is already occupied by the bromoethyl group, alkylation at the N7 position can be achieved under specific conditions. nih.govnih.gov The alkylation of purines often results in a mixture of N7 and N9 isomers, but with the N9 position blocked, the selectivity for N7 alkylation can be enhanced. nih.gov However, direct alkylation of the N7 position in 9-substituted adenines can be challenging.

Functionalization at the C8 position of the purine ring is also a known modification. researchgate.net This can be achieved through various methods, including lithiation followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions if a halogen is first introduced at the C8 position. researchgate.net For instance, bromination of 9-substituted adenines can provide an 8-bromo-9-substituted adenine (B156593) derivative, which can then undergo further reactions. researchgate.net

Table 2: Potential Sites for Further Functionalization on the Purine Core

| Position | Reaction Type | Potential Reagents |

| N7 | Alkylation | Alkyl halides |

| C8 | Halogenation | N-Bromosuccinimide (NBS) |

| C8 | Cross-coupling | Organoboron reagents (Suzuki coupling) |

Functional Group Interconversions on the Purine Ring

The existing functional groups on the purine ring of this compound can be chemically modified. The 6-amino group can be converted to other functionalities. For example, it is possible to convert 6-aminopurines into 6-chloropurines, which are versatile intermediates for introducing other nucleophiles at the C6 position. acs.org One method involves the formation of a diazonium salt followed by displacement with a chloride ion.

Furthermore, if a halogen, such as bromine, is introduced at the C8 position, it can be subsequently displaced by various nucleophiles or participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net These transformations allow for the synthesis of a wide array of purine derivatives with diverse substitution patterns.

Development of Libraries of Derivatives

The structural features of this compound make it an ideal starting point for the construction of large, chemically diverse libraries of molecules for high-throughput screening and drug discovery programs.

Parallel Synthesis Approaches

Parallel synthesis is a strategy used to efficiently create large numbers of individual compounds simultaneously. It differs from combinatorial chemistry in that each compound is prepared in its own reaction vessel, simplifying purification and characterization. The bifunctional nature of this compound, with two distinct and chemically orthogonal reactive sites, is highly amenable to this approach.

A typical parallel synthesis campaign would involve a matrix-based approach. For example, the C6-amino group can be acylated with a library of diverse carboxylic acids, while the bromoethyl group can be reacted with a library of nucleophiles (e.g., thiols, phenols, secondary amines). By reacting the core scaffold with arrays of different building blocks in a multi-well plate format, hundreds or thousands of unique derivatives can be generated rapidly. This method allows for systematic exploration of the structure-activity relationship (SAR) by varying substituents at both positions independently.

The table below illustrates a hypothetical parallel synthesis scheme.

| Scaffold | Reagent Array A (for C6-NH₂) | Reagent Array B (for -CH₂Br) | Resulting Library |

| This compound | R¹-COOH, R²-COOH, R³-COOH... | Nu¹-H, Nu²-H, Nu³-H... | A library of N⁶-acyl-9-(2-substituted-ethyl)-9H-purines |

| This compound | R¹-SO₂Cl, R²-SO₂Cl, R³-SO₂Cl... | R¹-SH, R²-SH, R³-SH... | A library of N⁶-sulfonyl-9-(2-thioethyl)-9H-purines |

Diversity-Oriented Synthesis

Diversity-Oriented Synthesis (DOS) is a more advanced strategy that aims to generate collections of molecules with high degrees of structural and skeletal diversity, not just substituent diversity. nih.gov Unlike target-oriented or parallel synthesis, which typically maintain a common core scaffold, DOS employs "build/couple/pair" or divergent reaction pathways to transform a simple starting material into a variety of fundamentally different molecular architectures. nih.gov

Starting with this compound, a DOS approach would leverage its functional groups to initiate different reaction cascades leading to diverse heterocyclic systems.

Pathway 1 (Intramolecular Cyclization): The bromoethyl group can act as an electrophile in an intramolecular reaction. For example, it could cyclize onto the N1 or N7 positions of the purine ring to create novel tricyclic fused systems.

Pathway 2 (Ring Annulation): The C6-amine and the adjacent N1 nitrogen can be used as nucleophilic sites to build an additional ring onto the purine core. For example, reaction with a 1,3-dielectrophile could lead to a new pyrimidine (B1678525) ring fused to the imidazole (B134444) portion of the purine.

Pathway 3 (Side-Chain Elaboration and Cyclization): The C6-amine could be modified with a functionalized acyl chain, which then reacts with the bromoethyl side chain to form a macrocycle.

This divergent approach from a single, common substrate allows for the efficient population of chemical space with compounds possessing novel and varied 3D shapes, which is highly valuable for fragment-based drug discovery and identifying novel biological probes. nih.gov

The table below conceptualizes a DOS strategy starting from the title compound.

| Starting Material | Reaction Type / Key Reagents | Resulting Core Scaffold | Diversity Type |

| This compound | Intramolecular Alkylation (e.g., base-mediated) | Fused Tricyclic Purine | Skeletal |

| This compound | Annulation (e.g., with α,β-unsaturated ketone) | Fused Tetracyclic Heterocycle | Skeletal |

| This compound | Heck Reaction (after conversion of -Br to vinyl) | Novel Polycyclic System | Skeletal |

| This compound | Click Chemistry (after conversion of -Br to azide) | Triazole-linked Bi-heterocycle | Appendage/Structural |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 9-(2-Bromoethyl)-9H-purin-6-amine in solution. Both ¹H and ¹³C NMR are used to confirm the presence of all structural components and, crucially, to verify the site of alkylation on the purine (B94841) ring.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their relative numbers, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

In a typical ¹H NMR spectrum, the protons on the purine ring, H-2 and H-8, appear as distinct singlets in the aromatic region. The exocyclic amine protons (-NH₂) usually appear as a broad singlet. The ethyl side chain gives rise to two triplets corresponding to the methylene (B1212753) group attached to the nitrogen (N9-CH₂) and the methylene group attached to the bromine (CH₂-Br). These two signals are coupled to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data are estimated based on known values for adenine (B156593) derivatives and related structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~8.2 | Singlet | N/A |

| H-2 | ~8.1 | Singlet | N/A |

| -NH₂ | ~7.3 | Broad Singlet | N/A |

| N9-CH ₂- | ~4.6 | Triplet | ~6-7 |

| -CH ₂-Br | ~3.9 | Triplet | ~6-7 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are estimated based on known values for adenine derivatives.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 | ~156 |

| C-2 | ~153 |

| C-4 | ~150 |

| C-8 | ~141 |

| C-5 | ~119 |

| N9-C H₂- | ~45 |

| -C H₂-Br | ~30 |

The alkylation of adenine can potentially occur at different nitrogen atoms, most commonly N7 and N9. NMR spectroscopy is the definitive method to confirm that the bromoethyl group is attached to the N9 position. The chemical shift of the H-8 proton is particularly sensitive to the substitution pattern. In N9-substituted adenines, the H-8 proton typically resonates upfield (at a lower δ value) compared to the corresponding N7-substituted isomer. For instance, the H-8 resonance in N9-alkylated purines is often observed around δ 8.1-8.2 ppm, whereas in N7 isomers, it can be shifted downfield to δ 8.8 ppm or higher. rsc.org This clear difference allows for unambiguous confirmation of the N9 regioselectivity. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm this by showing a correlation between the N9-CH₂ protons and the C-4 and C-8 carbons of the purine ring.

Mass Spectrometry (MS) (LC-MS, HRMS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.

In Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by HPLC and then ionized and detected by the mass spectrometer. For this compound (molecular formula C₇H₈BrN₅), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 Da, appearing at approximately m/z 242 and 244.

A common fragmentation pathway for N9-substituted adenines involves the cleavage of the N9-C1' bond (the bond between the purine nitrogen and the ethyl side chain). This would result in a prominent fragment ion corresponding to the protonated adenine base [adenine+H]⁺ at m/z 136. Another fragment could arise from the loss of the bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₇H₈BrN₅, the expected exact mass for the [M+H]⁺ ion (with ⁷⁹Br) is 241.99631 Da. An experimentally determined mass that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Type of Analysis |

| [M(⁷⁹Br)+H]⁺ | [C₇H₉⁷⁹BrN₅]⁺ | 241.9963 | HRMS |

| [M(⁸¹Br)+H]⁺ | [C₇H₉⁸¹BrN₅]⁺ | 243.9943 | HRMS |

| [Adenine+H]⁺ | [C₅H₆N₅]⁺ | 136.0618 | MS/MS Fragment |

High-Performance Liquid Chromatography (HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound. These techniques separate the target compound from any starting materials, by-products (such as the N7-isomer), or degradation products.

A typical method would employ a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation can be run under isocratic (constant mobile phase composition) or gradient (varying composition) conditions. rsc.orgnih.gov Detection is commonly performed using a UV detector, as the purine ring has a strong absorbance maximum around 260-265 nm. rsc.org

The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks in the chromatogram. A pure sample should exhibit a single major peak with a consistent retention time. UPLC, which uses smaller particle size columns and higher pressures, can offer faster analysis times and higher resolution compared to traditional HPLC. sielc.com

X-ray Crystallography for Solid-State Structure Elucidation (if available)

As of now, a published crystal structure specifically for this compound is not available in open literature databases. However, the crystal structures of many related N9-substituted adenine derivatives have been reported, providing a solid foundation for understanding the expected structural features. rsc.orgnih.gov This technique remains the gold standard for unambiguous solid-state structural proof.

Biological Evaluation of 9 2 Bromoethyl 9h Purin 6 Amine and Its Derivatives

Antiproliferative and Anticancer Activities

Derivatives of the purine (B94841) scaffold are recognized for their significant antiproliferative and anticancer properties. researchgate.netnih.gov By acting as antimetabolites, they can disrupt the synthesis and function of nucleic acids (DNA and RNA), which are essential for cell proliferation. wikipedia.orgcancer.gov This interference with DNA replication is a key strategy in cancer treatment. wikipedia.org Numerous synthetic purine derivatives have been developed and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies have provided valuable insights, indicating, for example, that the presence of an arylpiperazinyl system at position 6 of the purine ring can be beneficial for cytotoxic activity. nih.gov Conversely, other studies suggest that electron-withdrawing groups on a phenyl ring attached to the scaffold can enhance anticancer activity. nih.gov These findings guide medicinal chemists in designing more potent and selective purine-based anticancer agents. researchgate.netnih.gov

The cytotoxic effects of 9-(2-Bromoethyl)-9H-purin-6-amine derivatives have been evaluated across a wide spectrum of human cancer cell lines. These in vitro assays are crucial for determining the potency and selectivity of new compounds.

A series of 6,9-disubstituted purine analogs, featuring a 4-substituted piperazine (B1678402) at the C-6 position and a benzyl (B1604629) group at the N-9 position, demonstrated promising cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) carcinoma cell lines. nih.govresearchgate.net With the exception of one compound, all tested derivatives in this series showed significant activity, with IC₅₀ values ranging from 0.05 to 21.8 μM. researchgate.net Notably, two compounds from this series exhibited excellent cytotoxicity against Huh7 cells (IC₅₀ 0.08–0.13 μM), which was comparable to the standard chemotherapeutic agent camptothecin. nih.govresearchgate.net Further screening of the most potent analogs against other hepatocellular carcinoma cell lines, including HepG2, confirmed their significant bioactivity. nih.govresearchgate.net

Other studies have highlighted the broad-spectrum potential of purine derivatives. nih.gov For instance, bis-purine derivatives have shown activity against lung (A549), cervical (HeLa), pancreatic (CFPAC-1), and colorectal (SW620) cancer cells. researchgate.netnih.gov The anticancer activity of various derivatives has been tested against cell lines including A549, HeLa, and MCF-7, with some compounds showing IC₅₀ values as low as 11.5 μM for MCF-7 and 14.9 μM for A549. nih.gov Novel 9-ethyl-9H-purine derivatives were also effective in inhibiting the proliferation of cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3). nih.gov

The following table summarizes the cytotoxic activities (IC₅₀ values) of various purine derivatives against several human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 6,9-Disubstituted Purine Analog | Huh7 | Liver Cancer | 0.05 - 21.8 | researchgate.net |

| 6,9-Disubstituted Purine Analog | HCT116 | Colon Cancer | 0.05 - 21.8 | researchgate.net |

| 6,9-Disubstituted Purine Analog | MCF-7 | Breast Cancer | 0.05 - 21.8 | researchgate.net |

| Purine-based Derivative (27a) | MCF-7 | Breast Cancer | 11.5 ± 0.64 | nih.gov |

| Purine-based Derivative (27a) | A-549 | Lung Cancer | 14.9 ± 0.64 | nih.gov |

| Purine-based Derivative (27a) | HeLa | Cervical Cancer | 22.5 ± 1.14 | nih.gov |

| 2,6,9-Trisubstituted Purine (7h) | HL-60 | Leukemia | Effective vs. Cisplatin | nih.gov |

| 2,6,9-Trisubstituted Purine (4s) | BxPC-3 | Pancreatic Cancer | 1.3 - 15 | mdpi.com |

| 2,6,9-Trisubstituted Purine (4s) | HCT116 | Colon Cancer | 1.3 - 15 | mdpi.com |

The anticancer potential of purine derivatives has been further substantiated through in vivo studies in animal models. These experiments are critical for assessing a compound's efficacy and behavior in a whole-organism system.

A study on 2-amino-9H-purine-6-sulfenamide, -sulfinamide, and -sulfonamide derivatives demonstrated significant anti-leukemic activity in mice. nih.govlookchem.com Of the 18 compounds tested, 13 showed very significant activity against L1210 leukemia. nih.govlookchem.com For instance, a single treatment with Sulfenosine (a 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide) at 22 mg/kg resulted in a T/C (Treated vs. Control tumor weight) value of 170%, while Sulfinosine at 173 mg/kg yielded a T/C of 167%. nih.govlookchem.com A single treatment with these compounds was capable of reducing the body burden of viable L1210 cells by over 99.8%. nih.gov

More recently, a novel purine-based dual inhibitor of JAK2/BRD4 (compound 9j) was tested in a Ba/F3-JAK2V617F allograft mouse model, where it was found to significantly improve disease symptoms. nih.gov In another study, a new Smoothened antagonist based on a purine scaffold (compound 4s) was evaluated in a syngeneic mouse model, where it demonstrated a strong inhibitory effect on tumor relapse and metastasis. mdpi.com These findings underscore the potential of purine derivatives to translate from in vitro cytotoxicity to tangible antitumor effects in vivo.

Understanding the mechanism by which purine derivatives exert their anticancer effects is vital for their development as therapeutic agents. Research has elucidated several key pathways through which these compounds operate.

A primary mechanism of action for purine analogs is the disruption of DNA synthesis and repair. wikipedia.orgnih.gov As antimetabolites, these compounds can be processed by cellular enzymes and converted into fraudulent nucleotides. nih.gov For example, the active metabolite of some purine analogs, a triphosphate form, can compete with natural deoxynucleoside triphosphates (like dATP) for incorporation into a growing DNA strand by DNA polymerases. nih.gov This incorporation can retard DNA chain elongation, thereby halting DNA synthesis, a process critical for rapidly dividing cancer cells. nih.gov

Furthermore, some purine analogs are potent inhibitors of ribonucleotide reductase, a key enzyme responsible for producing the deoxynucleotides required for DNA synthesis. nih.gov Inhibition of this enzyme leads to a decrease in the intracellular pool of deoxynucleotides, which can "self-potentiate" the drug's effect by enhancing the incorporation of the fraudulent nucleotide into the DNA. nih.gov Purine analogs can also induce DNA strand breaks. nih.gov This may occur because the depletion of essential molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), caused by some analogs, can impair the cell's capacity for DNA repair, leading to the accumulation of DNA damage and ultimately cell death. nih.gov

In addition to halting proliferation, many purine derivatives effectively kill cancer cells by inducing apoptosis, or programmed cell death. This is a crucial characteristic for an anticancer drug, as it leads to the safe and efficient elimination of malignant cells.

Several studies have demonstrated that treatment with purine derivatives leads to hallmarks of apoptosis and cell cycle arrest. For example, one 2,6,9-trisubstituted purine derivative (compound 7h) was shown to induce apoptosis and cause cell cycle arrest in the S-phase in HL-60 leukemia cells. nih.gov Another purine-based Smoothened antagonist (compound 4s) was also found to induce apoptosis through caspase-3 activation and PARP cleavage. mdpi.com The specific phase of the cell cycle that is arrested can vary depending on the derivative's structure and the cell type, with some compounds causing arrest in the G1 or G2/M phases. mdpi.com This ability to trigger the cell's own death program is a key component of the therapeutic efficacy of these compounds.

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The purine scaffold has proven to be an excellent framework for designing potent and selective kinase inhibitors. nih.govnih.gov

PI3K Inhibition: The phosphatidylinositol-3 kinase (PI3K) pathway is one of the most frequently over-activated signaling cascades in cancer. nih.gov Several 2,9-disubstituted-6-morpholino purine derivatives have been developed as potent and selective inhibitors of PI3K isoforms. nih.gov For instance, some analogs are reported as potent inhibitors of the PI3Kα isoform with IC₅₀ values as low as 11 nM. nih.gov Targeting specific PI3K isoforms is a promising strategy to combat cancer while potentially reducing the adverse effects associated with pan-PI3K inhibitors. nih.gov

JAK2 Inhibition: The Janus kinase 2 (JAK2) is a tyrosine kinase that plays a critical role in signal transduction for a variety of cytokines and growth factors. nih.goveie.gr The discovery of the JAK2-V617F mutation as a driver in myeloproliferative neoplasms spurred the development of JAK2 inhibitors. researchgate.net Many of these inhibitors, such as Ruxolitinib, are based on scaffolds that mimic the purine's hinge-binding motif to the ATP-binding pocket of the kinase. eie.grresearchgate.net Novel purine derivatives have been designed as potent inhibitors of JAK isoenzymes, with some compounds inhibiting JAK2 with an IC₅₀ value of 5.5 μM. eie.gr Some purine-based compounds have been developed as dual inhibitors, targeting both JAK2 and other key proteins like BRD4, which may offer synergistic therapeutic effects. nih.gov These Type I JAK2 inhibitors function by binding to the ATP-binding site, stabilizing the active conformation of the kinase and preventing the transfer of phosphate (B84403) from ATP to its substrates, thereby blocking downstream signaling. nih.gov

Mechanism of Action Studies

Interaction with Purinergic Receptors and Enzymes

Purinergic receptors, which are classified into P1 and P2 receptor families, are crucial for a variety of physiological processes. nih.gov The P1 receptors are selective for adenosine (B11128), while the P2 receptors are activated by ATP and other nucleotides. nih.gov The P2 receptors are further divided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.gov

Derivatives of this compound have been investigated for their interaction with these receptors. For instance, studies on the lacrimal gland have shown that P1 purinergic receptors (A1, A2A, and A2B), as well as P2X and P2Y receptors, are expressed and play a key role in the gland's function. nih.gov Specifically, adenosine effects on protein secretion are mediated through A1 and A2B receptors, which can interact with the M3 muscarinic acetylcholine (B1216132) receptor-stimulated pathway. nih.gov

In the context of intestinal inflammation, the purinergic system, including various P2Y receptors (P2Y2, P2Y6, and P2Y12), plays a significant modulatory role. frontiersin.org Blockade of enzymes like adenosine kinase (ADK), which regulate adenosine levels, has shown anti-inflammatory effects in preclinical models of colitis. frontiersin.org

The table below summarizes the interaction of various purine derivatives with purinergic receptors.

| Derivative/Compound | Receptor/Enzyme | Observed Effect | Reference |

| Adenosine | A1, A2B Receptors (Lacrimal Gland) | Potentiation of protein secretion | nih.gov |

| P2Y2, P2Y6, P2Y12 Receptor Ligands | P2Y Receptors (Intestine) | Modulation of inflammatory responses | frontiersin.org |

| Adenosine Kinase Inhibitors | Adenosine Kinase (ADK) | Anti-inflammatory effects in colitis models | frontiersin.org |

Antiviral Activities

Derivatives of this compound have been evaluated for their potential as antiviral agents against a range of DNA and RNA viruses. The parent compound is a structural analog of the purine guanine (B1146940), a building block of DNA and RNA. nih.gov Many antiviral drugs, such as acyclovir (B1169) and famciclovir, are purine nucleoside analogs that act by inhibiting viral DNA synthesis. nih.gov

Research has demonstrated that certain derivatives of this compound exhibit significant antiviral activity. For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to purine derivatives, were found to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Some of these derivatives showed improved potency and selectivity compared to reference inhibitors. frontiersin.org

In another study, dehydroepiandrosterone (B1670201) (DHEA) derivatives were screened for their anti-flavivirus properties. Several derivatives demonstrated potent inhibition of Japanese Encephalitis Virus (JEV) replication in vitro. nih.gov The antiviral effect was found to be independent of the cell type used in the assays. nih.gov

The table below presents the antiviral activity of selected derivatives.

| Derivative/Compound | Virus | Activity | Reference |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Inhibition of viral replication | frontiersin.org |

| Dehydroepiandrosterone (DHEA) Derivatives | Japanese Encephalitis Virus (JEV) | Inhibition of viral propagation | nih.gov |

Antimicrobial Activities

The antimicrobial potential of this compound derivatives has been explored against various pathogenic bacteria. The emergence of multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of novel antimicrobial agents.

In one study, derivatives of eurotiumide A, a natural product with antimicrobial properties, were synthesized and evaluated. nih.gov An isopentyl derivative demonstrated significant antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and MRSA, as well as Porphyromonas gingivalis. nih.gov This highlights the sensitivity of S. aureus to modifications in the side chain of the aromatic ring. nih.gov

The table below details the antimicrobial activity of a key derivative.

| Derivative | Microorganism | IC50 Value | Reference |

| Isopentyl derivative of eurotiumide A | Methicillin-susceptible S. aureus (MSSA) | 5.6 µM | nih.gov |

| Isopentyl derivative of eurotiumide A | Methicillin-resistant S. aureus (MRSA) | 4.3 µM | nih.gov |

Anti-inflammatory and Antioxidant Activities

Derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Oxidative stress and inflammation are implicated in a wide range of diseases. nih.govresearchgate.net

Research on Eriosema montanum, a plant containing various flavonoids and phenolic compounds, has demonstrated significant antioxidant and anti-inflammatory potential. mdpi.com The methanolic extract of this plant was shown to protect cells from the damaging effects of reactive oxygen species (ROS). mdpi.com Similarly, a study on Onopordum acanthium revealed that its butanolic leaves extract, containing polyphenolic compounds, exhibited notable anti-inflammatory, antipyretic, and analgesic activities. researchgate.net

Curcumin derivatives have also been synthesized and evaluated for their anti-inflammatory effects. mdpi.com Several of these derivatives showed a significant reduction in the production of proinflammatory mediators. mdpi.com

The table below summarizes the anti-inflammatory and antioxidant activities of related compounds.

| Compound/Extract | Activity | Key Findings | Reference |

| Eriosema montanum Methanolic Extract | Antioxidant, Anti-inflammatory | Protected RAW 264.7 cells from ROS damage | mdpi.com |

| Onopordum acanthium Butanolic Leaves Extract | Anti-inflammatory, Antipyretic, Analgesic | Comparable activity to standard drug aspirin | researchgate.net |

| Curcumin Derivatives | Anti-inflammatory | Significant reduction of proinflammatory mediators | mdpi.com |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Purine Nucleoside Phosphorylase)

The inhibitory effects of this compound derivatives on various enzymes have been a subject of study. For instance, the butanolic leaves extract of Onopordum acanthium was evaluated for its xanthine (B1682287) oxidase inhibitory effect, although it was found to be weak. researchgate.net

In the context of cancer research, a series of 2,9-disubstituted-6-morpholino purine derivatives were designed as potential inhibitors of phosphatidylinositol-3 kinase (PI3K) isoforms. nih.gov These enzymes are frequently activated in various cancers. The study employed molecular docking to assist in the design of new selective inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. These studies involve systematically altering the chemical structure of a molecule and assessing the impact on its efficacy.

The nature of the substituent at the N9 position of the purine ring significantly influences the biological activity of these compounds. SAR studies on ketamine esters, which are structurally related, revealed that the length of the alkyl chain and the position of substituents on the benzene (B151609) ring are critical for their anesthetic and analgesic properties. mdpi.com Specifically, derivatives with a (CH2)4CO2Me side chain were generally more potent than those with a shorter (CH2)2CO2iPr chain. mdpi.com Furthermore, 2- and 3-substituted compounds were typically more active than their 4-substituted counterparts. mdpi.com

In a study of brefeldin A derivatives, it was found that monoester derivatives exhibited stronger cytotoxic activity against leukemia cells than diester derivatives, highlighting the importance of the number and position of ester groups. mdpi.com

The table below provides a summary of key SAR findings.

| Compound Series | Structural Variation | Impact on Activity | Reference |

| Ketamine Esters | Alkyl chain length at N-position | Longer chain ((CH2)4CO2Me) generally more potent | mdpi.com |

| Ketamine Esters | Position of benzene ring substitution | 2- and 3-substituted compounds more active than 4-substituted | mdpi.com |

| Brefeldin A Derivatives | Number of ester groups | Monoesters more cytotoxic than diesters | mdpi.com |

Role of Substituents on the Purine Ring

The biological activity of purine derivatives is profoundly influenced by the nature and position of substituents on the purine core. Research on 2,6,9-trisubstituted purines, which can be synthesized from precursors like this compound, has demonstrated that modifications at the C2 and C6 positions are particularly critical for determining cytotoxic and kinase inhibitory effects. nih.govnih.gov

Studies have shown that introducing an arylpiperazinyl system at the C6 position of the purine ring is advantageous for cytotoxic activity against various cancer cell lines. nih.gov In contrast, the presence of bulky substituents at the C2 position tends to be unfavorable for this activity. nih.gov This suggests a specific spatial requirement within the biological target's binding site. For instance, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models have indicated that steric properties, more than electronic properties, are the primary drivers of cytotoxicity in these compounds. nih.gov

In the context of protein kinase inhibition, the substituents at C2 and C6 play a crucial role in defining the selectivity and potency of the compounds. nih.gov For example, a series of 2-aminocyclohexylamino-6-(substituted anilino)-9-cyclopentylpurine derivatives displayed significant cytotoxic activity, which was correlated with the inhibition of specific kinases like FLT3-ITD and PDGFRα. nih.gov The replacement of the 6-anilino group with a 6-benzylamino group resulted in a strong suppression of FLT3-ITD and PDGFRα inhibition, although CDK2 inhibitory activity remained comparable. nih.gov This highlights the sensitivity of the target protein to the specific chemical nature of the substituent at the C6 position.

The strategic modification of the purine ring, particularly at the C6 position by substituting the chloro group in precursors like 2-bromoethyl-6-chloropurine, allows for the synthesis of various derivatives, including those with piperidino and pyrrolidino moieties, leading to compounds with antiproliferative effects. nih.gov

| Position on Purine Ring | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C6 | Arylpiperazinyl moiety | Beneficial for cytotoxic activity | nih.gov |

| C2 | Bulky systems | Unfavorable for cytotoxic activity | nih.gov |

| C6 | Substituted anilino group | Correlates with potent FLT3-ITD and PDGFRα inhibition | nih.gov |

| C6 | Substituted benzylamino group | Strongly suppresses FLT3-ITD and PDGFRα inhibition | nih.gov |

| C6 | Piperidino/Pyrrolidino moiety | Leads to derivatives with antiproliferative effects | nih.gov |

Computational Analysis and Molecular Docking Studies

Computational methods, particularly molecular docking, are indispensable tools for understanding the interactions between purine derivatives and their biological targets at a molecular level. nih.gov These in-silico techniques provide valuable predictions about how these ligands bind to proteins, which can guide the synthesis of more potent and selective molecules. nih.govharvard.edu

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This process also estimates the binding affinity, typically represented as a scoring function or binding energy, which helps in ranking potential drug candidates. nih.gov

For instance, docking studies of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) have successfully identified key interactions. nih.gov The analysis revealed that the highest binding energy was achieved by a derivative that formed crucial hydrogen bonds with amino acid residues MET793 and THR854, alongside hydrophobic interactions with several other residues within the active site. nih.gov These findings illustrate how specific interactions contribute to the stability of the ligand-receptor complex.

Similarly, docking studies on 9-(2-hydroxypropyl)purine derivatives with Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) showed that these compounds could adopt multiple binding modes within the active site. harvard.edu The findings from the docking procedure were in good agreement with experimental results from phosphorylation and binding-affinity assays. harvard.edu However, it is also noted that molecular docking alone may not always perfectly correlate with experimental binding affinities, highlighting the complexity of protein-ligand interactions that can involve protein rearrangement. nih.gov

The primary types of interactions observed in these docking studies are hydrogen bonds and hydrophobic contacts, which are dictated by the chemical nature of the purine derivatives, often containing aromatic systems and hydrogen bond donors/acceptors. nih.gov

| Compound Class | Target Protein | Predicted Key Interactions | Highest Predicted Binding Energy (Example) | Reference |

|---|---|---|---|---|

| 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives | EGFR-TK | H-bonds with MET793, THR854; Hydrophobic interactions with LEU718, VAL726, ALA743 | -10.4 kcal/mol | nih.gov |

| 9-(2-hydroxypropyl)purine derivatives | HSV-1 TK | Multiple binding modes, interactions with active site residues like E225, A167, Y132 | Not specified | harvard.edu |

| Phlorotannins (as an example of kinase inhibitors) | Butyrylcholinesterase (BuChE) | Interactions with catalytic triad (B1167595) (Ser198, His438) and oxyanion hole (Gly116, Gly117) | Not specified | e-nps.or.kr |

Elucidation of Kinetic and Thermodynamic Aspects of Biological Interactions

Computational analysis extends beyond static binding poses to help elucidate the kinetic and thermodynamic aspects of biological interactions. nih.govnih.gov Understanding these factors is crucial as they govern the stability of ligand-receptor complexes and the dynamics of their formation and dissociation over time. nih.gov

For example, computational methods have been used to clarify the kinetic and thermodynamic details of copper(I)-catalyzed reactions used in the synthesis of purine derivatives. nih.gov This analysis can identify the precise mechanistic role of catalysts and optimize reaction conditions. nih.gov

When combined with experimental techniques, such as enzyme kinetics assays, molecular docking can confirm the mode of inhibition. e-nps.or.kr For instance, a competitive inhibitor identified through kinetics would be expected to bind to the active site of the enzyme in docking simulations. e-nps.or.kr This integrated approach provides a more complete picture of the compound's mechanism of action.

Applications in Chemical Biology and Materials Science

Use as a Building Block for Complex Molecule Synthesis

The foundational role of 9-(2-Bromoethyl)-9h-purin-6-amine is most evident in its application as a starting material for the synthesis of more elaborate molecular structures. The presence of a reactive alkyl halide allows for its facile coupling with a variety of nucleophiles, enabling the construction of a diverse range of purine-containing compounds.

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. The synthesis of these molecules often involves the coupling of a modified sugar or an acyclic side chain to a nucleobase. This compound is a key intermediate in the preparation of acyclic nucleosides, where the sugar moiety is replaced by an open-chain structure. The bromoethyl group provides a reactive handle for the introduction of various functionalities, mimicking the hydroxyl groups of natural ribose or deoxyribose sugars.

Research has demonstrated efficient methods for the synthesis of α-branched purine-based acyclic nucleosides. While not directly detailing the use of this compound, these studies establish the principle of using N9-alkylated purines as precursors. For instance, multi-component reactions involving a purine (B94841) nucleobase, an acetal, and an anhydride (B1165640) can yield diverse acyclonucleosides with high regioselectivity for the N9 isomer. The bromoethyl group of the title compound can be readily displaced by nucleophiles to introduce side chains that are characteristic of acyclic nucleoside analogs. This approach is fundamental in the development of novel therapeutic agents, with numerous acyclic nucleosides being investigated for their potential as anticancer drugs. acs.org

Table 1: Examples of Acyclic Nucleosides and their Significance

| Acyclic Nucleoside | Therapeutic Application | Key Structural Feature |

| Acyclovir (B1169) | Antiviral (Herpes simplex virus) | Acyclic side chain mimicking deoxyguanosine |

| Ganciclovir | Antiviral (Cytomegalovirus) | Acyclic side chain mimicking deoxyguanosine |

| (S)-DHPA | Antiviral | Acyclic side chain |

The synthesis of such compounds often relies on building blocks that allow for the straightforward introduction of these acyclic chains onto the purine scaffold.

The reactivity of the bromoethyl group also allows for the conjugation of this compound to various biomolecules, thereby imparting the properties of the adenine (B156593) nucleobase to them. This is particularly useful in the development of probes and other tools for studying biological systems.

For example, oligonucleotides with terminal amine groups can be conjugated to molecules containing a reactive electrophile, such as an alkyl halide. raybiotech.com This enables the site-specific labeling of DNA or RNA strands with a purine derivative. Such labeled oligonucleotides can be used in a variety of applications, including the study of DNA-protein interactions and as diagnostic probes. The adenine moiety can serve as a recognition element or a structural component in the resulting biomolecular conjugate.

Furthermore, the principles of bioconjugation can be extended to other biomolecules like peptides and proteins. The amine groups on these molecules can be modified to introduce a nucleophilic character that can react with the bromoethyl group of this compound, leading to the formation of purine-functionalized biomolecules with tailored properties.

Development of Fluorescent Probes and Chemical Tools

Fluorescent analogs of nucleobases are powerful tools for studying the structure, dynamics, and interactions of nucleic acids and proteins. tandfonline.comresearchgate.net While there are no direct reports on the use of this compound for the development of fluorescent probes, its structure lends itself to such applications. The adenine core can be chemically modified to create a fluorophore, or the bromoethyl group can be used to attach an existing fluorescent dye.

Research into fluorescent purine analogs has shown that modifications at the C8 position of the purine ring can lead to compounds with bright fluorescence and environment-sensitive properties. tandfonline.comresearchgate.net For example, the introduction of a phenylethynyl group at the C8 position of 2'-deoxyadenosine (B1664071) derivatives has resulted in fluorescent probes that are sensitive to the microenvironment. tandfonline.comresearchgate.net Similarly, 8-azapurines are a class of isosteric purine analogs that exhibit pH-dependent fluorescence and have been used as probes in enzymology and for studying nucleic acids. rsc.org

The synthetic accessibility of this compound makes it a potential starting material for the creation of novel fluorescent probes. The bromoethyl group could be used to attach the purine moiety to a larger system or to introduce additional functional groups that modulate the fluorescence properties.

Integration into Supramolecular Assemblies and Materials

The self-assembly of molecules into well-defined, functional structures is a key area of research in materials science and nanotechnology. The purine core of this compound, with its ability to form specific hydrogen bonds, makes it an attractive building block for supramolecular chemistry. nih.gov

Recent studies have shown that adenine derivatives can self-assemble into complex structures, such as hexameric rosettes, which can then stack to form helical columns. This self-assembly is driven by hydrogen bonding interactions between the adenine nucleobases. Such structures are of interest for the development of chiral nanostructures and functional materials. The N9-substitution on the purine ring plays a crucial role in directing the self-assembly process.

The bromoethyl group of this compound provides a point of attachment for other molecular components, allowing for the creation of more complex self-assembling systems. For example, it could be used to link the adenine unit to a polymer backbone or to another self-assembling motif, leading to the formation of hybrid materials with novel properties. The principles of DNA nanotechnology, where the specific base-pairing of nucleic acids is used to create intricate nanostructures, can also be extended to synthetic purine analogs.

Investigation of Prebiotic Polymer Formation

The study of the chemical origins of life, or prebiotic chemistry, seeks to understand how the building blocks of life, such as nucleic acids, could have formed on the early Earth. The spontaneous formation of purine and pyrimidine (B1678525) bases under plausible prebiotic conditions is a key aspect of this research. nih.gov